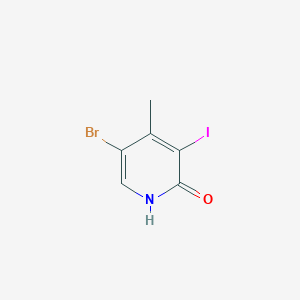
5-Bromo-3-iodo-4-methylpyridin-2-ol
説明
5-Bromo-3-iodo-4-methylpyridin-2-ol is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-3-iodo-4-methylpyridin-2-ol is an organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
This compound is characterized by its unique structural features, which include a bromine atom and an iodine atom attached to a pyridine ring. The presence of these halogens significantly influences the compound's reactivity and biological interactions. Its molecular formula is C6H5BrI N2O, and it has a molecular weight of approximately 263.92 g/mol.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Interaction : this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body.
- Cellular Effects : It has been shown to modulate cell signaling pathways, including the MAPK/ERK pathway, affecting cell proliferation and apoptosis. This modulation can lead to both beneficial effects at low concentrations and toxic effects at higher doses.
The biological activity of this compound is mediated through several mechanisms:
- Binding Affinity : The compound binds to specific biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation depending on the context.
- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, thereby altering cellular responses to stressors such as oxidative stress and inflammation.
- Metabolic Pathways : The compound undergoes metabolic transformation primarily through cytochrome P450 enzymes, generating metabolites that may exhibit distinct biological activities.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A notable study explored the anti-inflammatory properties of this compound using in vitro models. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential therapeutic application in inflammatory diseases .
Case Study: Antimicrobial Effects
Another study assessed the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Dosage Effects in Animal Models
Research has shown that dosage plays a critical role in determining the biological effects of this compound:
- Low Doses : At lower concentrations, the compound exhibits protective effects against oxidative stress and inflammation.
- High Doses : Conversely, higher doses can lead to toxicity, manifesting as liver and kidney damage in animal models.
特性
IUPAC Name |
5-bromo-3-iodo-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOBGFGUJJFCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















